

Application Notes and Protocols: Hypolaetin 7-glucoside as a Molecular Probe

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Compound of Interest

Compound Name: Hypolaetin 7-glucoside

Cat. No.: B15587217

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone glycoside, a class of natural products recognized for their wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing **Hypolaetin 7-glucoside** as a molecular probe in various biological systems. Its utility as a modulator of key signaling pathways involved in inflammation, oxidative stress, and enzymatic activity makes it a valuable tool for drug discovery and development. These guidelines will assist researchers in exploring its therapeutic potential.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₁ H ₂₀ O ₁₂
Molecular Weight	464.38 g/mol
CAS Number	32455-43-9
Appearance	Solid
Purity	≥98%
Solubility	Soluble in DMSO and methanol

Biological Activities and Applications

Hypolaetin 7-glucoside has demonstrated significant potential in several key areas of biomedical research, primarily due to its anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Anti-inflammatory Activity

Hypolaetin 7-glucoside and its aglycone form, Hypolaetin, are known to exhibit anti-inflammatory effects. Evidence suggests that like other flavonoids, it may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF- κ B) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades.[1][2] By inhibiting these pathways, **Hypolaetin 7-glucoside** can potentially reduce the expression of pro-inflammatory cytokines and mediators.[3]

Antioxidant Activity

Flavonoids are well-documented antioxidants, a property attributed to their chemical structure which allows them to scavenge reactive oxygen species (ROS).[1] **Hypolaetin 7-glucoside** can be employed to investigate the role of oxidative stress in various disease models and to assess the cytoprotective effects of mitigating ROS.

Enzyme Inhibition

Hypolaetin and its derivatives have been shown to inhibit various enzymes. For instance, monoacetylated hypolaetin-4'-methyl ether-7-(2"-allosyl)-glucoside has shown inhibitory activity against acetylcholinesterase.[4] Furthermore, related flavonoids have demonstrated inhibitory effects on enzymes like α -glucosidase and α -amylase, suggesting a potential role in metabolic disease research.[5] The aglycone form of similar flavonoids has also been found to inhibit snake venom phospholipase A2.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of Hypolaetin derivatives and related flavonoids. This data can serve as a reference for dose-response studies.

Compound/Derivative	Assay	Target/Model	Activity (IC50/Inhibition %)	Reference
Diacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucoside	DPPH Assay	Free radical scavenging	IC50: 7.4 µg/mL	[4]
Monoacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucoside	DPPH Assay	Free radical scavenging	IC50: 10.6 µg/mL	[4]
Quercetin-3-methoxy-4'-glucosyl-7-glucoside (15 mg/kg)	Carrageenan-induced paw edema	Inflammation	50.3% inhibition	[1]
Quercetin-3-methoxy-4'-glucosyl-7-glucoside	COX-1 Inhibition	Enzyme Activity	IC50: 2.76 µg/mL	[1]
Quercetin-3-methoxy-4'-glucosyl-7-glucoside	COX-2 Inhibition	Enzyme Activity	IC50: 1.99 µg/mL	[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is adapted from methodologies used for similar flavonoids to assess the anti-inflammatory effects of **Hypolaetin 7-glucoside**.

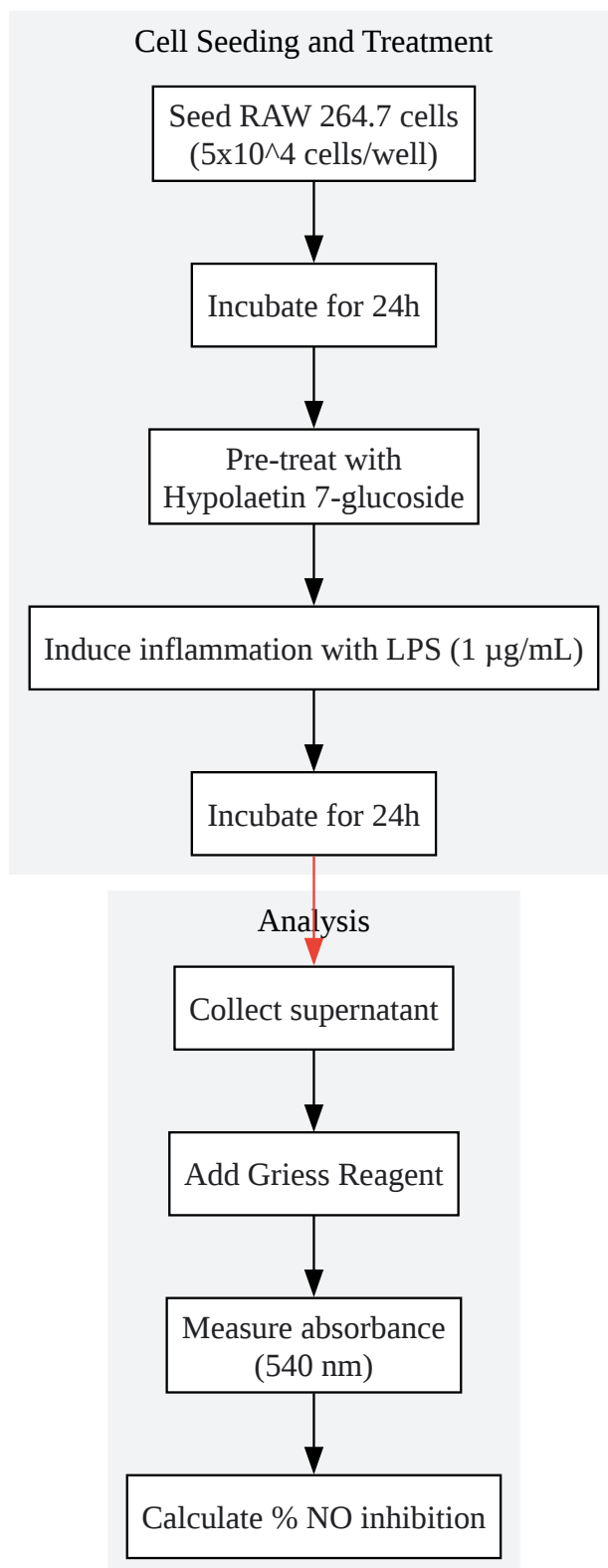
1. Materials:

- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- **Hypolaetin 7-glucoside** (stock solution in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (for nitric oxide measurement)
- 96-well cell culture plates

2. Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Prepare serial dilutions of **Hypolaetin 7-glucoside** in DMEM.
- Pre-treat the cells with various concentrations of **Hypolaetin 7-glucoside** for 1 hour. Include a vehicle control (DMSO).
- Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
- Incubate the plate for 24 hours.
- After incubation, collect 100 µL of the cell culture supernatant from each well.
- Determine the concentration of nitric oxide (NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the percentage of NO inhibition compared to the LPS-treated control.



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Caption: Protocol for determining the antioxidant capacity of **Hypolaetin 7-glucoside**.

Protocol 3: Enzyme Inhibition Assay - α -Glucosidase Inhibition

This protocol assesses the potential of **Hypolaetin 7-glucoside** to inhibit α -glucosidase, an enzyme involved in carbohydrate digestion. [7][8] 1. Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- **Hypolaetin 7-glucoside** (stock solution in DMSO)
- Acarbose (positive control)
- Sodium phosphate buffer (100 mM, pH 6.8)
- Sodium carbonate (0.1 M)
- 96-well microplate

2. Procedure:

- Prepare serial dilutions of **Hypolaetin 7-glucoside** and acarbose in the phosphate buffer.
- Add 50 μ L of each dilution to the wells of a 96-well plate.
- Add 50 μ L of α -glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of pNPG solution (2.5 mM in phosphate buffer).
- Incubate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μ L of sodium carbonate solution.

- Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
- Calculate the percentage of inhibition and the IC50 value.

Workflow for α -Glucosidase Inhibition Assay



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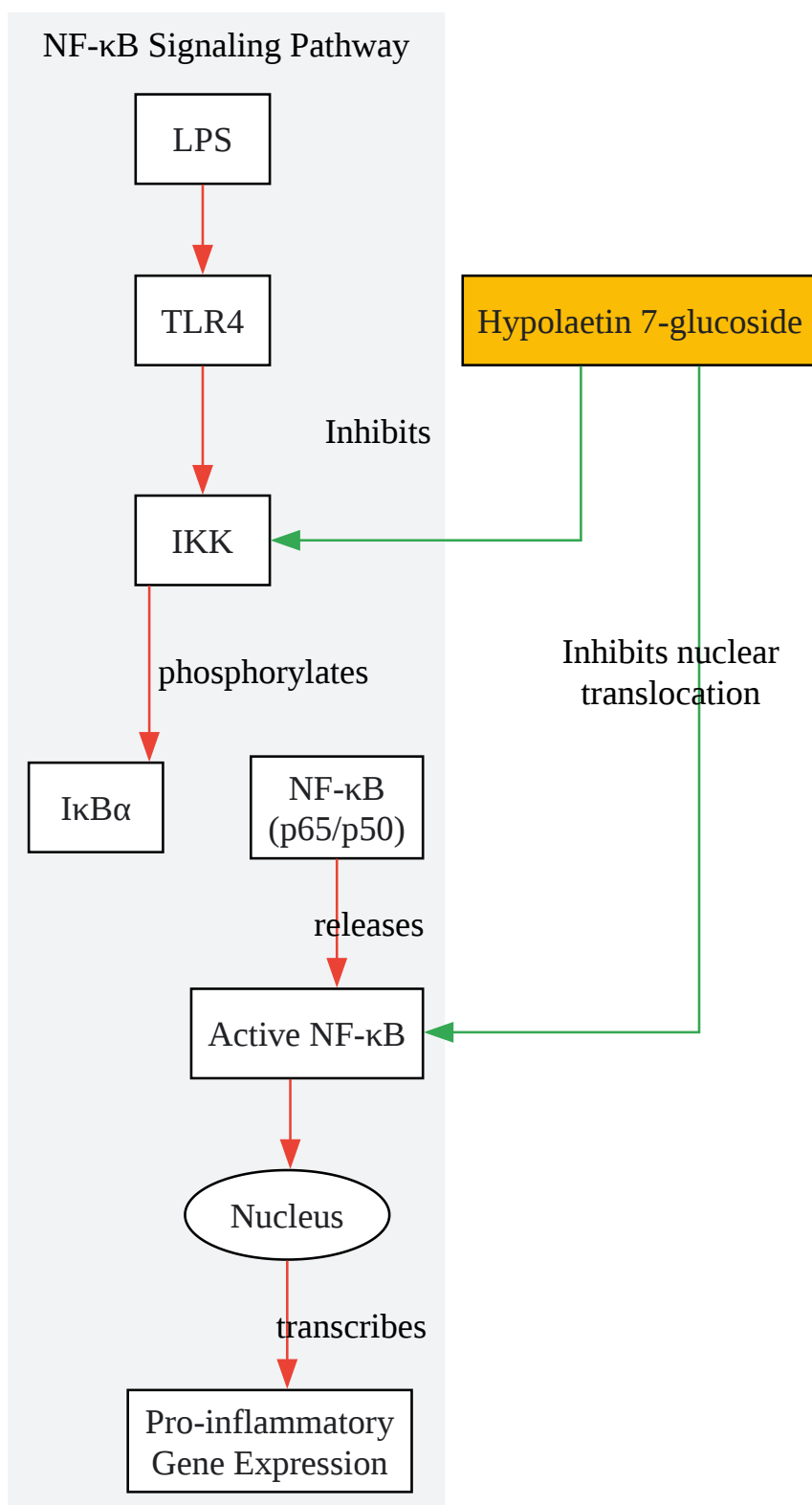
Caption: Workflow for the α -glucosidase enzyme inhibition assay.

Signaling Pathway Analysis

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. [9]Flavonoids can inhibit this pathway at multiple levels.

Proposed Mechanism of Inhibition by **Hypolaetin 7-glucoside**:



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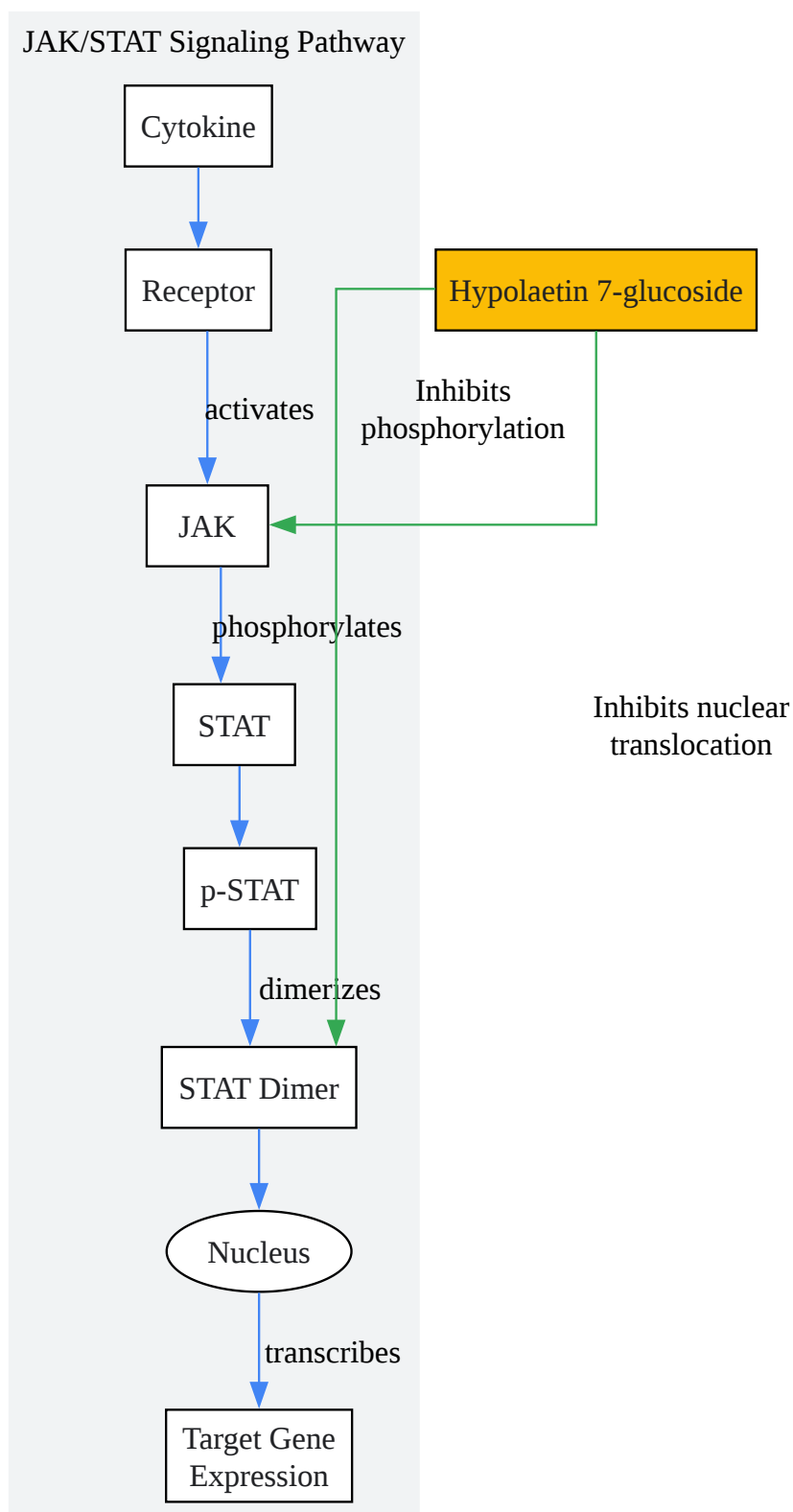
Caption: Proposed inhibition of the NF- κ B pathway by **Hypolaetin 7-glucoside**.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses.

[10] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

[11] Proposed Mechanism of Inhibition by **Hypolaetin 7-glucoside**:



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